2-Aminonicotinic acid
Overview
Description
2-Aminonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group is situated at the second position of the pyridine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Aminonicotinic acid, also known as 2-aminonicotinate, belongs to the class of organic compounds known as pyridinecarboxylic acids . Pyridinecarboxylic acids are compounds containing a pyridine ring bearing a carboxylic acid group
Mode of Action
As a derivative of nicotinic acid , it may interact with biological targets in a similar manner
Biochemical Pathways
As a derivative of nicotinic acid , it may be involved in similar biochemical pathways, such as the NAD+ synthesis pathway
Pharmacokinetics
It is soluble in dmso , which may influence its bioavailability
Result of Action
As a derivative of nicotinic acid , it may have similar effects, such as participating in redox reactions as a component of NAD+ and NADP+
Biochemical Analysis
Biochemical Properties
It is known that 2-Aminonicotinic acid can act as a ligand to prepare copper (II)-organic coordination compounds . It can also be used as a reactant to prepare pyrido [2′,1′:2,3]imidazo [4,5- c ]isoquinolines by reacting with trimethylsilyl cyanide and phthalaldehyde .
Cellular Effects
The specific cellular effects of this compound are currently not well-documented. It is known that similar compounds can have significant effects on cellular processes. For instance, 6-aminonicotinamide, a structural analog of this compound, is known to inhibit the enzyme 6-phosphogluconate dehydrogenase, reversing chromatin methylation and gene expression in metastatic pancreatic ductal adenocarcinoma .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known to interact with biomolecules such as enzymes and proteins. For instance, it can act as a ligand to prepare copper (II)-organic coordination compounds .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and soluble in DMSO .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that similar compounds can be involved in various metabolic pathways. For instance, nicotinic acid, a compound structurally similar to this compound, is involved in the NAD salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminonicotinic acid can be synthesized through several methods:
Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with appropriate amines.
Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted synthesis, where 2-chloronicotinic acid reacts with amines under microwave irradiation.
Environmentally Friendly Synthesis: A green synthesis approach involves the amination of 2-chloronicotinic acid with amines under catalyst- and solvent-free conditions.
Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the nucleophilic aromatic substitution method due to its reliability and scalability. the microwave-assisted and environmentally friendly methods are gaining traction due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
2-Aminonicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group allows for various substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Various amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
2-Aminonicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2-Aminonicotinic acid can be compared with other aminonicotinic acids, such as:
4-Aminonicotinic Acid: Differing in the position of the amino group, it has unique reactivity and applications.
5-Aminonicotinic Acid: Another isomer with distinct chemical properties and uses.
6-Aminonicotinic Acid: Similar in structure but with different biological activities and industrial applications.
Uniqueness: this compound is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2-aminopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIVDNYJNOPGBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063801 | |
Record name | 2-Aminonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-47-1 | |
Record name | 2-Aminonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5345-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminonicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminonicotinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3049 | |
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Record name | 3-Pyridinecarboxylic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Aminonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Aminonicotinic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S29G45VTQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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